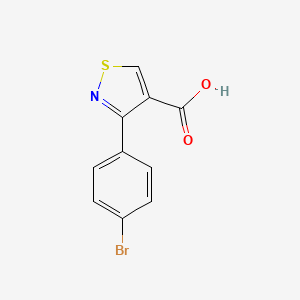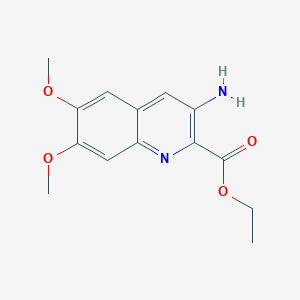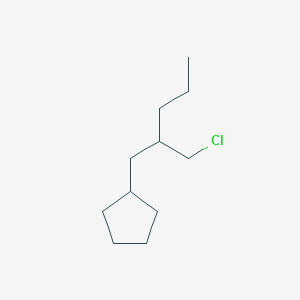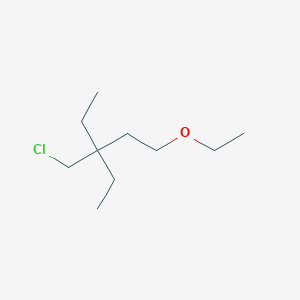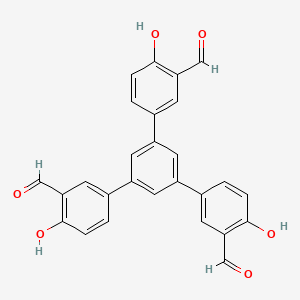
1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is characterized by a benzene core substituted with three hydroxy and formyl groups at the 4’ and 5’ positions, respectively. This compound is known for its high melting point (>300°C) and predicted boiling point of 619.5±55.0°C .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with a formylating agent under specific conditions . The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Primary alcohols
Substitution: Alkylated or acylated derivatives
科学的研究の応用
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene involves its ability to form hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into ordered structures, which are crucial for its applications in COFs and MOFs . The hydroxy and formyl groups play a significant role in these interactions, allowing the compound to act as a versatile ligand in coordination chemistry .
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the hydroxy groups.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of hydroxy and formyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Features carboxyl groups instead of formyl groups.
Uniqueness
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is unique due to the presence of both hydroxy and formyl groups, which provide it with distinct chemical reactivity and the ability to form complex structures through hydrogen bonding and π-π interactions . This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .
特性
分子式 |
C27H18O6 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
5-[3,5-bis(3-formyl-4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-13-22-7-16(1-4-25(22)31)19-10-20(17-2-5-26(32)23(8-17)14-29)12-21(11-19)18-3-6-27(33)24(9-18)15-30/h1-15,31-33H |
InChIキー |
KPOWNIMTMAZCNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


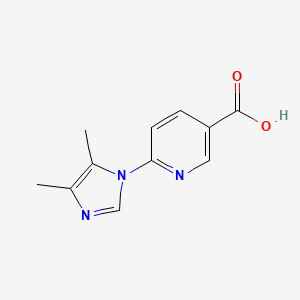

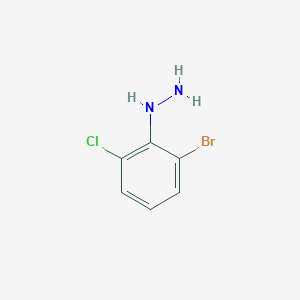
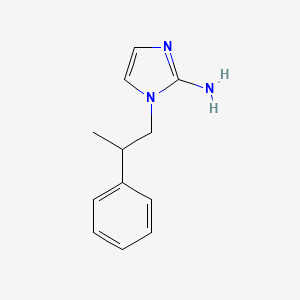
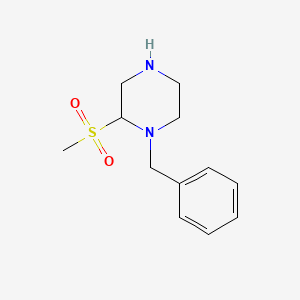
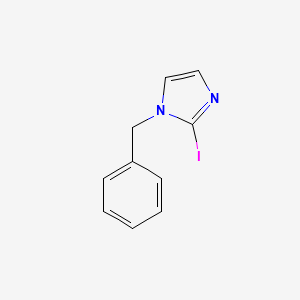
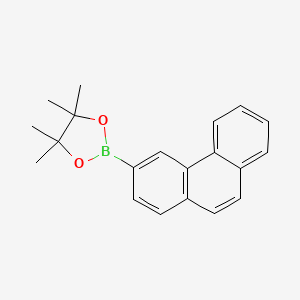
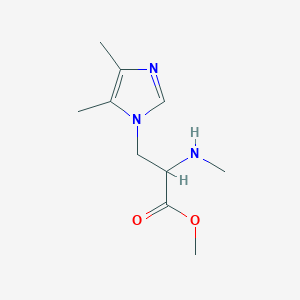
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
